N-(2-ethylhexyl)-4-nitrobenzamide

Description

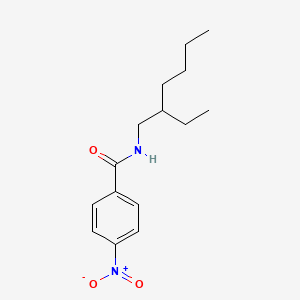

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethylhexyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-5-6-12(4-2)11-16-15(18)13-7-9-14(10-8-13)17(19)20/h7-10,12H,3-6,11H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLYSNQGXATQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298944 | |

| Record name | N-(2-Ethylhexyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154702-08-6 | |

| Record name | N-(2-Ethylhexyl)-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154702-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethylhexyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-(2-ethylhexyl)-4-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-ethylhexyl)-4-nitrobenzamide: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of N-(2-ethylhexyl)-4-nitrobenzamide, a specialized organic compound with potential applications in drug discovery and materials science. As this molecule is not extensively documented in publicly available databases, this guide serves as a foundational resource for researchers, offering a proposed synthesis pathway, predicted physicochemical and spectroscopic properties, and an exploration of its potential biological activities based on the known characteristics of related nitrobenzamide derivatives.

Chemical Identity and Nomenclature

While a specific CAS number for this compound has not been found in major chemical databases, indicating its novelty or limited commercial availability, its chemical identity can be definitively established through systematic nomenclature.

IUPAC Nomenclature: The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This name is derived from its structure: a benzamide core with a nitro group at the para (4) position of the benzene ring and a 2-ethylhexyl substituent on the amide nitrogen.

Chemical Structure:

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C15H22N2O3 |

| Molecular Weight | 278.35 g/mol |

| CAS Number | Not found |

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a standard nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction, which involves the acylation of an amine.[1] The proposed two-step synthesis starts from 4-nitrobenzoic acid.

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

The first step is the conversion of 4-nitrobenzoic acid to the more reactive acyl chloride, 4-nitrobenzoyl chloride. This can be accomplished using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2][3]

Reaction:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Dissolve 2-ethylhexylamine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask.

-

Add a suitable base, like triethylamine or pyridine, to the solution to neutralize the HCl byproduct that will be formed. [1]3. Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the amine solution, while stirring, preferably at a low temperature (0 °C) to control the exothermic reaction.

-

Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value | Justification |

| Appearance | White to pale yellow solid | Based on the appearance of 4-nitrobenzamide and other N-substituted benzamides. |

| Melting Point | 100-150 °C | The introduction of the bulky, flexible 2-ethylhexyl chain is expected to lower the melting point compared to the parent 4-nitrobenzamide (m.p. 199-201 °C). [4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone), insoluble in water. | The long alkyl chain increases lipophilicity. |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group, typically as two doublets in the range of δ 7.8-8.5 ppm. The protons of the 2-ethylhexyl group will appear in the upfield region (δ 0.8-3.5 ppm), with the methylene group adjacent to the amide nitrogen showing a signal around δ 3.2-3.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the amide at approximately δ 165-170 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region. The carbons of the 2-ethylhexyl group will appear in the upfield region (δ 10-45 ppm).

-

FT-IR (KBr, cm⁻¹): The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the amide group around 1640-1680 cm⁻¹. The N-H stretching vibration will be observed near 3300 cm⁻¹. The characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage of the amide bond.

Potential Applications and Biological Activity

While specific biological data for this compound is not available, the broader class of nitrobenzamide derivatives has been investigated for various pharmacological activities.

-

Antimicrobial and Antifungal Activity: Several studies have reported that Schiff bases and other derivatives of 4-nitrobenzamide exhibit significant antimicrobial and antifungal properties. [5][6]The presence of the nitro group is often crucial for this activity.

-

Anticancer Potential: N-substituted benzamide derivatives have been designed and synthesized as potential anticancer agents, with some showing potent inhibitory activities against various cancer cell lines. [7]The nitrobenzamide scaffold is a subject of interest in the development of new therapeutic agents.

-

Antitubercular Activity: Recent research has identified nitrobenzamide derivatives as potent agents against Mycobacterium tuberculosis, including drug-resistant strains. [8] The introduction of the lipophilic 2-ethylhexyl group to the 4-nitrobenzamide core in this compound may influence its pharmacokinetic properties, such as membrane permeability and bioavailability, which could modulate its biological activity. Further research is warranted to explore the potential of this compound in these and other therapeutic areas.

Safety and Handling

As there is no specific safety data for this compound, precautions should be based on the known hazards of its parent compounds and functional groups.

-

4-Nitrobenzoyl chloride: This reagent is corrosive and causes severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. * 2-Ethylhexylamine: This compound is flammable and toxic in contact with skin. It also causes severe skin burns and eye damage. * Nitroaromatic Compounds: Many nitroaromatic compounds are considered potentially toxic and should be handled with care.

It is recommended to consult the Safety Data Sheets (SDS) for all starting materials and to handle the final product with caution, assuming it may have similar or unknown hazards.

Conclusion

This compound represents a novel chemical entity with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis, characterization, and exploration of its biological properties. The proposed synthetic route is based on well-established chemical principles, and the predicted properties offer a starting point for its analytical characterization. Researchers are encouraged to use this guide as a basis for their own experimental work on this promising compound.

References

-

Exploring the Properties and Applications of 2-Ethylhexylamine (CAS 104-75-6). (2026, February 14). LinkedIn. [Link]

-

Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

-

Preparation of 4-nitrobenzoyl chloride. (n.d.). PrepChem.com. [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. [Link]

-

Converting Amines to Amides. (2025, October 4). Chemistry Steps. [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. [Link]

-

Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. (2024, July 8). Pearson. [Link]

-

Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. (n.d.). ResearchGate. [Link]

-

2-Ethylhexylamine, Technical Grade, Liquid, 1653 lb IBC. (n.d.). Univar Solutions. [Link]

-

4-Nitrobenzamide. (n.d.). PubChem. [Link]

-

CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE. (2009, February 18). Taylor & Francis Online. [Link]

-

Synthesis, spectroscopic and structural characterisation of two p-nitrobenzamide compounds: experimental and DFT study. (2014, September 26). Taylor & Francis Online. [Link]

-

Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2024, May 11). ResearchGate. [Link]

-

Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). Europe PMC. [Link]

-

Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2019, July 1). International Journal of Pharmacy and Biological Sciences. [Link]

-

Benzamide, 4-nitro-. (n.d.). NIST WebBook. [Link]

-

4-Nitrobenzamide, N-methallyl-. (n.d.). SpectraBase. [Link]

-

Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. (n.d.). Semantic Scholar. [Link]

-

Benzamide, 4-nitro-. (n.d.). NIST WebBook. [Link]

-

N-(2,2-Diphenylethyl)-4-nitrobenzamide. (2024, February 12). MDPI. [Link]

Sources

- 1. Lab Reporter [fishersci.it]

- 2. prepchem.com [prepchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

Solubility profile of N-(2-ethylhexyl)-4-nitrobenzamide in organic solvents

Technical Guide: Solubility Profile and Thermodynamic Analysis of -(2-ethylhexyl)-4-nitrobenzamide

Executive Summary

The efficiency of this hydrogenation step—and the purity of the final crystalline product—is governed by the solubility profile of the nitro-precursor. Poor solubility control can lead to catalyst poisoning, heterogeneous reaction kinetics, and difficult purification. This guide provides the theoretical framework, experimental protocols, and thermodynamic modeling strategies required to establish a precise solubility profile for NEHNB in organic solvents.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

The solubility behavior of NEHNB is dictated by the competition between its polar nitro-amide "head" and its lipophilic 2-ethylhexyl "tail."

| Property | Description |

| Compound Name | |

| CAS Number | 154702-08-6 |

| Molecular Formula | |

| Molecular Weight | 278.35 g/mol |

| Structural Features | Nitro Group ( |

| Predicted LogP | ~3.5 – 4.2 (High Lipophilicity) |

Theoretical Solubility Prediction

Unlike its parent compound (4-nitrobenzamide), which is high-melting and poorly soluble in non-polar solvents, the 2-ethylhexyl chain disrupts crystal packing and enhances interaction with lipophilic solvents.

-

Polar Protic Solvents (MeOH, EtOH): Moderate solubility expected; temperature-dependent.

-

Polar Aprotic Solvents (DMF, DMSO): High solubility due to strong dipole-dipole interactions with the nitro group.

-

Non-Polar Solvents (Hexane, Toluene): Significantly higher solubility than 4-nitrobenzamide due to the alkyl tail.

Experimental Protocols for Solubility Determination

To generate a robust solubility profile, two complementary methods are recommended: the Static Equilibrium Method (Shake-Flask) for high accuracy and the Dynamic Laser Monitoring Method for speed and temperature-dependent curves.

Protocol A: Static Equilibrium (Shake-Flask) Method

Best for generating thermodynamic data at fixed temperatures (e.g., 298.15 K).

-

Preparation: Add excess NEHNB solid to 20 mL of the target solvent (e.g., Ethanol, Ethyl Acetate, Toluene) in a jacketed glass vessel.

-

Equilibration: Stir the suspension at the target temperature (

) for 24–48 hours to ensure equilibrium. -

Sampling: Stop stirring and allow the solid phase to settle for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to avoid temperature drops and precipitation.

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (approx. 270 nm) or Gravimetric Analysis (evaporation of solvent).

-

Replication: Perform in triplicate.

Protocol B: Dynamic Laser Monitoring Method

Best for determining the full solubility curve (

-

Setup: Place a mixture of solute and solvent with a known composition (

) in a specialized glass vessel. -

Heating: Heat the mixture at a slow rate (e.g., 2 K/min) while monitoring the turbidity with a laser transmission probe.

-

Dissolution Point: Record the temperature (

) where laser transmission reaches 100% (clear solution). -

Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve.

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution. This allows for interpolation and process design.

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating mole fraction solubility (

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1]

- : Empirical parameters derived from regression analysis.

-

Interpretation:

- : Exothermic dissolution (rare for organics).

- : Endothermic dissolution (typical).

The van't Hoff Equation

For a narrower temperature range, the simplified van't Hoff relation is used to determine the apparent enthalpy of dissolution (

-

Slope (

): Indicates the energy required to break the crystal lattice and solvate the molecule. -

Intercept (

): Indicates the entropy change (disorder) upon dissolution.

Thermodynamic Parameters Calculation

Using the regression parameters, calculate the Gibbs free energy (

Visualization: Experimental & Analytical Workflow

The following diagram illustrates the integrated workflow for determining the solubility profile and applying it to process optimization.

Figure 1: Systematic workflow for determining and applying the solubility profile of NEHNB.

Process Application: Hydrogenation & Purification

Understanding the solubility profile of NEHNB is directly applicable to the synthesis of the amino-derivative (

Solvent Selection for Hydrogenation

-

Requirement: High solubility at reaction temperature (typically 50–80°C) to ensure rapid reaction rates and prevent catalyst fouling.

-

Recommendation: Based on the structure, Ethyl Acetate or Toluene are likely superior to Methanol. The lipophilic tail of NEHNB aligns well with moderately polar esters or aromatics.

-

Thermodynamic Insight: If

is high (strongly endothermic), solubility will increase sharply with temperature. This allows for a "hot filtration" strategy if catalyst removal is needed.

Solvent Selection for Crystallization

-

Requirement: A steep solubility curve (high temperature coefficient) is ideal for cooling crystallization.

-

Strategy: Use the Apelblat parameters . A large

or -

Anti-Solvent: If single-solvent crystallization is difficult, use the solubility data to design an anti-solvent process (e.g., dissolving in Toluene and adding Hexane or cold Methanol).

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. Link

-

Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

-

Fisher Scientific. (2024). N-(2-Ethylhexyl)-4-nitrobenzamide Product Specification. Link

-

BASF SE. (2010). Process for the preparation of bis(resorcinyl)triazines. (Patent referencing the amino-precursor synthesis). Link

Thermodynamic Stability Profile: N-(2-ethylhexyl)-4-nitrobenzamide

The following technical guide details the thermodynamic stability profile of N-(2-ethylhexyl)-4-nitrobenzamide . This assessment synthesizes theoretical physicochemical principles with standard industrial stress-testing protocols (ICH Q1A), designed for researchers in pre-formulation and process chemistry.

Executive Summary

This compound (NEHNB) represents a class of lipophilic nitroaromatic amides often utilized as intermediates in the synthesis of UV filters (e.g., via reduction to p-aminobenzoates) or as specific additives in material science. Its thermodynamic stability is governed by a "push-pull" conflict: the 4-nitro group electronically activates the carbonyl toward nucleophilic attack (destabilizing), while the bulky 2-ethylhexyl chain provides a steric shield (stabilizing).

This guide provides a structural analysis of these competing forces, predicts the degradation kinetics, and establishes a self-validating experimental protocol for quantifying its thermodynamic parameters.

Molecular Architecture & Theoretical Stability

Electronic Activation (The Destabilizing Factor)

The 4-nitro group (

-

Consequence: The carbonyl carbon becomes more electrophilic compared to unsubstituted benzamide.

-

Thermodynamic Implication: The activation energy (

) for nucleophilic attack (e.g., by

Steric Shielding (The Stabilizing Factor)

The N-substituent is a 2-ethylhexyl group, a branched C8 chain.

-

Consequence: The branching at the

-position relative to the nitrogen creates a "steric umbrella." This restricts the approach of nucleophiles to the carbonyl center and limits the rotational freedom of the amide bond. -

Thermodynamic Implication: This increases the entropy of activation (

) barrier, effectively slowing down the reaction rate constant (

Predicted Physicochemical Properties

| Parameter | Predicted Value | Structural Basis |

| LogP (Octanol/Water) | ~4.5 - 5.2 | High lipophilicity due to C8 alkyl chain and nitro aromatic ring. |

| Water Solubility | < 1 | Structurally driven hydrophobicity; requires co-solvents (THF/ACN) for analysis. |

| Melting Point | 85°C - 105°C | Lower than 4-nitrobenzamide (~200°C) due to disruption of crystal packing by the flexible alkyl chain. |

| pKa (Conjugate Acid) | ~ -1.5 | The nitro group reduces the basicity of the amide nitrogen. |

Degradation Pathways & Kinetics

The primary thermodynamic instability of NEHNB arises from hydrolysis . The degradation follows pseudo-first-order kinetics in buffered aqueous solutions, though the mechanism shifts based on pH.

Alkaline Hydrolysis Mechanism ( )

In basic media (pH > 10), the hydroxide ion functions as the nucleophile. The nitro group stabilizes the anionic transition state, making this the critical stability risk.

Pathway Visualization (DOT):

Figure 1: Mechanism of Alkaline Hydrolysis. The electron-withdrawing nitro group stabilizes the negative charge on the tetrahedral intermediate, accelerating the reaction.

Thermal Decomposition

While amides are thermally robust, the nitro group introduces a risk of energetic decomposition at high temperatures (>250°C). Differential Scanning Calorimetry (DSC) is required to determine the onset of decomposition (

Experimental Framework: Stability Determination

To rigorously determine the thermodynamic stability, researchers must perform a Forced Degradation Study followed by Arrhenius analysis.

Protocol: Accelerated Hydrolytic Stress

Objective: Determine the rate constant (

Reagents:

-

Stock Solution: 1 mg/mL NEHNB in Acetonitrile (ACN).

-

Stress Media: 0.1 N HCl, 0.1 N NaOH, and 3%

.

Workflow:

-

Preparation: Dilute Stock 1:10 into Stress Media (Final conc: 100

in 10% ACN/90% Buffer).-

Note: The 10% organic modifier is critical to maintain solubility of the lipophilic ethylhexyl chain.

-

-

Incubation: Aliquot samples into HPLC vials. Incubate at three isotherms: 40°C, 60°C, and 80°C .

-

Sampling: Quench aliquots at

hours.-

Quench Method: Neutralize Acid/Base samples immediately to pH 7.0 to freeze the reaction.

-

-

Analysis: RP-HPLC (C18 Column, Gradient 50-95% ACN).

Data Analysis: The Arrhenius Model

Once

Calculation Table Template:

| Temp (K) | |||

| 313 (40°C) | 0.00319 | [Experimental] | [Calc] |

| 333 (60°C) | 0.00300 | [Experimental] | [Calc] |

| 353 (80°C) | 0.00283 | [Experimental] | [Calc] |

-

Slope (

): -

Intercept (

):

Self-Validating Workflow Diagram

This workflow ensures that solubility issues (common with ethylhexyl chains) do not generate false stability data (e.g., precipitation masking degradation).

Figure 2: Stability Testing Workflow. The "Mass Balance Check" is the critical self-validation step to distinguish degradation from precipitation.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

-

Yamaguchi, K., et al. (2017). Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited. Journal of Organic Chemistry. Link (Demonstrates the accelerating effect of nitro groups on carboxylate derivatives).

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Authoritative source on Amide Hydrolysis Mechanisms ).

-

PubChem. (2025).[2] 4-Nitrobenzamide Compound Summary. National Library of Medicine. Link (Source for base structure properties).

Sources

The Nitrobenzamide Scaffold: A Technical Analysis of Covalent Inhibition and Zinc Ejection

Executive Summary

This technical guide analyzes the chemical biology of nitrobenzamide derivatives, a class of small molecules characterized by their ability to act as electrophilic "warheads" or prodrugs. Unlike standard competitive inhibitors, nitrobenzamides frequently employ covalent mechanisms—ranging from the suicide inhibition of the Mycobacterium tuberculosis enzyme DprE1 to the ejection of zinc ions in retroviral nucleocapsid proteins. This guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and critical "lessons learned" from the clinical failure of Iniparib, providing a roadmap for rational drug design.

Part 1: Chemical Biology of the Nitro Group

The nitro group (

The "Warhead" Mechanism

In medicinal chemistry, the nitro group often serves two distinct roles:

-

Electronic Activation: It withdraws electrons from the benzene ring, making the scaffold susceptible to nucleophilic attack (e.g., by cysteine thiols).

-

Prodrug Moiety: In hypoxic environments or specific enzymatic pockets (like DprE1), the nitro group is reduced to a nitroso (

) or hydroxylamine (

Part 2: Tuberculosis – The DprE1 Covalent Inhibitors

The most successful application of nitrobenzamides is in anti-tubercular agents targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) .[2]

Mechanism of Action

Dinitrobenzamides (DNBs) act as suicide substrates. The FAD cofactor within DprE1 reduces a specific nitro group on the inhibitor to a nitroso species.[3] This electrophilic intermediate is then attacked by Cys387 in the active site, irreversibly inhibiting the enzyme and blocking cell wall synthesis.

Signaling Pathway Diagram

The following diagram illustrates the suicide inhibition mechanism of DNBs against DprE1.

Caption: Mechanism of DprE1 suicide inhibition by nitrobenzamides via FAD-dependent reduction.

SAR Data: Dinitrobenzamide Optimization

The following table summarizes the Structure-Activity Relationship (SAR) for N-alkyl-3,5-dinitrobenzamides against M. tuberculosis.

| Compound ID | R-Group (Amide N) | Nitro Position | MIC (µg/mL) | Mechanistic Insight |

| DNB1 | n-Octyl | 3,5-dinitro | 0.016 | Optimal lipophilicity for cell wall penetration. |

| DNB2 | Benzyl | 3,5-dinitro | 0.25 | Reduced potency due to steric clash or lower lipophilicity. |

| Analog A | n-Butyl | 3,5-dinitro | > 1.0 | Chain too short; poor mycobacterial membrane permeability. |

| Analog B | n-Octyl | 4-nitro (mono) | > 64 | Loss of activity; second nitro group essential for electron deficiency. |

Part 3: Retroviral Therapy – The Zinc Ejection Mechanism

In HIV research, nitrobenzamides (specifically disulfide bisbenzamides and their analogs) were identified as Zinc Ejectors .

Mechanism: Electrophilic Attack on NCp7

The HIV Nucleocapsid protein (NCp7) contains two highly conserved CCHC zinc fingers essential for RNA packaging. Nitrobenzamide derivatives (often requiring activation or possessing a leaving group) attack the sulfur atoms of the coordinating cysteines. This disrupts the coordination geometry, causing the ejection of

Protocol: Zinc Ejection Assay (TSQ Fluorescence)

Purpose: To quantify the release of zinc from NCp7 upon treatment with a nitrobenzamide derivative.

Principle: The probe TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) is non-fluorescent in solution but highly fluorescent when chelated to free

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 10 mM Tris-HCl (pH 7.4) containing 10% glycerol and 1 mM TCEP (to keep protein reduced). Note: Avoid EDTA.

-

Protein Setup: Dilute recombinant NCp7 to 1 µM in the buffer.

-

Probe Addition: Add TSQ to a final concentration of 5 µM. Measure baseline fluorescence (

nm, -

Compound Treatment: Add the nitrobenzamide derivative (1–10 µM).

-

Kinetic Measurement: Monitor fluorescence increase over 60 minutes.

-

Validation: Use EDTA (excess) as a positive control for total zinc release.

Part 4: Oncology – The Iniparib Lesson

Iniparib (4-iodo-3-nitrobenzamide) serves as a critical case study in the importance of validating mechanism of action (MoA).

The "PARP Inhibitor" Myth

Iniparib was advanced to Phase III clinical trials for Triple-Negative Breast Cancer (TNBC) under the assumption it was a PARP1 inhibitor. It failed to improve survival. Subsequent studies revealed it does not bind the PARP catalytic pocket with high affinity (

True Mechanism: Non-Selective Cysteine Modification

Iniparib acts as a non-specific electrophile. The nitro group activates the iodine for displacement or reduction, leading to the modification of surface-exposed cysteine residues on various proteins (including Zinc fingers, similar to the HIV mechanism).

| Feature | Olaparib (True PARP Inhibitor) | Iniparib (Failed Candidate) |

| Primary Target | PARP1/2 Catalytic Domain | Non-specific Cysteines / Zinc Fingers |

| IC50 (PARP1) | ~5 nM | > 50,000 nM (Virtual inactivity) |

| Mechanism | Competitive Inhibition / Trapping | Covalent Modification / Zinc Ejection |

| Clinical Outcome | FDA Approved | Failed Phase III |

Part 5: Synthetic Workflow

The synthesis of nitrobenzamide derivatives generally follows a nucleophilic acyl substitution pathway.[4]

General Synthesis Protocol

Reaction: Coupling of 3-nitrobenzoyl chloride with a primary amine.

Caption: Standard synthetic workflow for nitrobenzamide generation via acid chloride activation.

Detailed Steps:

-

Activation: Dissolve 3-nitrobenzoic acid (1 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir until gas evolution ceases.

-

Coupling: Cool the acid chloride solution to 0°C. Add the appropriate amine (1.1 eq) and Triethylamine (2 eq) dropwise.

-

Workup: Wash with 1N HCl (to remove unreacted amine) and saturated

. Dry over -

Purification: Recrystallize from ethanol/water to yield the pure nitrobenzamide.[4]

References

-

Tummino, P. J., et al. (1996). "The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity."[5] Proceedings of the National Academy of Sciences. Link

-

Rice, W. G., et al. (1995).[6][7] "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science. Link

-

Makaruha, A., et al. (2018). "DprE1—From the Discovery to the Promising Tuberculosis Drug Target." Molecules. Link

-

Patel, A. G., et al. (2012). "Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase in Vitro." Clinical Cancer Research. Link

-

Tiwari, R., et al. (2012). "Nitrobenzamide derivatives as potential DprE1 inhibitors for tuberculosis."[2][3][8] ACS Medicinal Chemistry Letters. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciforum.net [sciforum.net]

- 3. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The human immunodeficiency virus type 1 (HIV-1) nucleocapsid protein zinc ejection activity of disulfide benzamides and benzisothiazolones: correlation with anti-HIV and virucidal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biophysical characterization of zinc ejection from HIV nucleocapsid protein by anti-HIV 2,2'-dithiobis[benzamides] and benzisothiazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Determination of Melting and Boiling Points for N-(2-ethylhexyl)-4-nitrobenzamide

Abstract

Introduction: Characterizing the Unknown

N-(2-ethylhexyl)-4-nitrobenzamide is a complex organic molecule featuring a rigid aromatic core functionalized with a highly polar nitro group and a large, branched alkyl chain. This unique combination of structural motifs suggests its potential utility in fields ranging from polymer chemistry to pharmaceutical sciences, where such amphiphilic structures can influence properties like solubility, binding affinity, and material performance. However, a thorough review of scientific databases reveals a conspicuous absence of experimentally determined physical constants for this compound.

The melting and boiling points are fundamental thermophysical properties that dictate a substance's physical state and are indispensable for purification, formulation, and safety assessments. Their determination is a cornerstone of chemical characterization. This guide, therefore, serves as a primary resource for researchers tasked with characterizing this compound or analogous novel compounds. We will first dissect the molecule's structure to form a qualitative prediction of its thermal behavior, followed by a detailed exposition of authoritative, internationally recognized experimental protocols for the precise determination of its melting and boiling points.

Theoretical Analysis: Predicting Thermal Behavior from Molecular Structure

The thermal properties of an organic compound are a direct consequence of its molecular structure, which dictates the nature and magnitude of intermolecular forces. By examining the key functional groups of this compound, we can develop a hypothesis regarding its expected melting and boiling behavior.

| Feature | Structural Component | Predicted Influence on Melting/Boiling Point | Rationale |

| Amide Core | -CONH- | Increase. | The amide group is highly polar and can act as a hydrogen bond donor (N-H) and acceptor (C=O). In secondary amides like this one, intermolecular hydrogen bonding is a significant cohesive force, leading to higher melting and boiling points compared to non-polar analogues. |

| Aromatic Ring | Benzene Ring | Increase. | The flat, planar structure of the benzene ring allows for efficient stacking in the solid state (crystal lattice) and promotes pi-pi stacking interactions, which contribute to stronger intermolecular forces. |

| Para-Nitro Group | -NO₂ | Significant Increase. | The nitro group is one of the most polar functional groups, possessing a large dipole moment. In the para position, it enhances the overall molecular polarity, leading to very strong dipole-dipole interactions between molecules. This effect substantially raises both melting and boiling points. |

| N-Alkyl Substituent | -(CH₂)-CH(CH₂CH₃)(CH₂)₃CH₃ | Complex Effects. | Boiling Point: The large 2-ethylhexyl group adds significant molecular weight and surface area, which drastically increases London dispersion forces. This will contribute to a very high boiling point. Melting Point: While increased van der Waals forces raise the melting point, the branched, asymmetric nature of the 2-ethylhexyl group can disrupt the ordered packing of molecules into a crystal lattice. This disruption can lower the melting point relative to a comparable linear alkyl chain. |

Predicted State and Properties: Based on this analysis, this compound is predicted to be a solid at room temperature with a moderately high melting point and a very high boiling point. The combination of strong dipole-dipole forces and significant London dispersion forces will require substantial thermal energy to overcome. Crucially, the presence of the nitro group also introduces the risk of thermal decomposition at elevated temperatures, a factor that must be considered during experimental determination of the boiling point.

Experimental Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this range. We will describe two primary, authoritative methods for its determination.

Method 1: Capillary Melting Point Determination

This classical and widely used method is recognized by numerous international standards, including OECD Guideline 102, ASTM E324, and United States Pharmacopeia (USP) <741>. It involves heating a small amount of finely powdered sample in a capillary tube within a calibrated apparatus.

Experimental Protocol (Based on USP <741> Class Ia):

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently pulverize the crystalline material.

-

Capillary Loading: Charge a capillary tube (0.8–1.2 mm internal diameter) with the powdered sample to a height of 2.5–3.5 mm, ensuring tight packing by tapping the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Heating: Heat the block rapidly to a temperature approximately 10°C below the expected melting point.

-

Determination: Reduce the heating rate to 1°C per minute. Record two temperatures:

-

T_onset (Initial Melting Point): The temperature at which the first droplet of liquid is observed.

-

T_clear (Final Melting Point): The temperature at which the last solid particle melts, and the substance becomes a clear liquid.

-

-

Reporting: The melting range is reported as T_onset – T_clear. For a pure substance, this range should be narrow (e.g., < 1°C).

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a modern thermoanalytical technique that offers higher precision and more information than the capillary method. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram. This method is described in standards such as ASTM E794.

Experimental Protocol (General Procedure):

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2–5 mg of the this compound sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

DSC Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).

-

Continue heating to a temperature well above the melting transition (e.g., 50°C past the end of the melt).

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

The melting event will appear as an endothermic peak.

-

Determine the Onset Temperature (extrapolated start of the peak) and the Peak Temperature (point of maximum heat flow). The onset temperature is typically reported as the melting point.

-

Caption: Workflow for Melting Point Determination using DSC.

Experimental Determination of Boiling Point & Thermal Stability

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For a large molecule with a polar nitro group, there is a significant risk of thermal decomposition occurring at or below the atmospheric boiling point. Therefore, assessing thermal stability is a mandatory prerequisite.

Method 1: Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature. It is the ideal technique to determine the onset temperature of decomposition. This information is critical to decide if a boiling point determination is feasible. The relevant standard is ASTM E1131.

Experimental Protocol:

-

Instrument Setup: Place a calibrated TGA instrument in a well-ventilated area.

-

Sample Loading: Place 5–10 mg of the this compound sample into the TGA sample pan.

-

TGA Program:

-

Heat the sample from ambient temperature to an upper limit (e.g., 600°C) at a constant rate (e.g., 10°C/min).

-

Conduct the experiment under an inert nitrogen atmosphere to isolate thermal decomposition from oxidative degradation.

-

-

Data Analysis:

-

Plot the percentage of initial mass remaining versus temperature.

-

The onset of decomposition is the temperature at which significant mass loss begins.

-

If this temperature is below the anticipated boiling point, a boiling point at atmospheric pressure cannot be measured.

-

Method 2: Micro-Boiling Point Determination (Siwoloboff Method)

If the TGA results indicate sufficient thermal stability, the boiling point can be determined. For small research-scale quantities, the Siwoloboff method, described in OECD Guideline 103, is highly suitable as it requires only a minimal amount of substance.

Experimental Protocol:

-

Apparatus Assembly:

-

Attach a small test tube (fusion tube) containing 0.2-0.5 mL of the liquid sample to a thermometer.

-

Place a melting point capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

-

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observation:

-

Heat the bath gently. As the temperature rises, air trapped in the capillary will emerge as a slow stream of bubbles.

-

As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the liquid's vapor fills the capillary.

-

The boiling point is reached when a rapid, continuous stream of bubbles emerges from the capillary tip.

-

-

Confirmation: Remove the heat source. The exact boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, the observed boiling point must be corrected.

Caption: Logical workflow for boiling point and stability analysis.

Conclusion

While direct experimental data for the melting and boiling points of this compound are currently absent from the scientific literature, this guide provides the necessary theoretical and practical framework for their rigorous determination. The molecular structure suggests a solid with a high boiling point, but with potential for thermal instability and a melting point that is influenced by competing factors of intermolecular forces and crystal packing efficiency.

For any definitive characterization, an empirical approach is essential. The protocols outlined herein, based on authoritative standards from the OECD, ASTM, and USP, represent the gold standard for generating reliable data. The logical workflow—beginning with a thermal stability assessment via TGA, followed by precise melting point determination using DSC and a micro-scale boiling point measurement—constitutes a robust strategy for characterizing this and other novel chemical entities. Adherence to these methodologies will ensure that the resulting data is accurate, reproducible, and fit for purpose in any research, development, or regulatory context.

References

-

Predicting boiling and melting points – Organic Chemistry: How to…. (2022, July 30). Organic Chemistry Explained. [Link]

-

Understanding Melting and Boiling Points of Organic Compounds. (2025, March 4). HSCprep. [Link]

-

Melting points and Boiling Points – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

Alkyl Chain Length Impact on Chemical Properties. (2025, July 15). Patsnap. [Link]

-

Nitro Compounds. (2021, July 31). Chemistry LibreTexts. [Link]

- Determination of Boiling Point Using Siwoloboff's Method. (2025, May 29

Navigating the Target Landscape for N-(2-ethylhexyl)-4-nitrobenzamide: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Nitroaromatic Compound

N-(2-ethylhexyl)-4-nitrobenzamide emerges from a chemical scaffold, the nitrobenzamides, that has consistently demonstrated a diverse and potent range of biological activities. The presence of the electron-withdrawing nitro group on the benzamide core, coupled with a flexible N-alkyl substituent, suggests a molecule with the potential to interact with a variety of biological targets, offering avenues for therapeutic intervention in oncology, infectious diseases, and beyond. This in-depth technical guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the biological targets of this compound. By synthesizing data from structurally related compounds and outlining a robust experimental workflow, this document serves as a roadmap for elucidating the mechanism of action and unlocking the full therapeutic potential of this promising molecule.

The nitroaromatic functionality is a key pharmacophore, known to be susceptible to bioreduction in hypoxic environments, a characteristic feature of solid tumors and certain microbial infections. This opens the exciting possibility of this compound acting as a bioreductive prodrug, selectively activated in diseased tissues to exert its cytotoxic or antimicrobial effects. Furthermore, the broader class of N-substituted benzamides has been successfully developed as inhibitors of crucial cellular enzymes, including poly (ADP-ribose) polymerases (PARPs) and histone deacetylases (HDACs). This guide will therefore explore these and other potential target classes, providing the scientific rationale and detailed experimental protocols necessary for a thorough investigation.

I. Postulated Biological Target Classes for this compound

Based on the structure of this compound and the established activities of related nitrobenzamide derivatives, several high-priority target classes can be postulated. The following sections will delve into the rationale for each, supported by evidence from the scientific literature.

DNA Damage Response Pathways: The PARP Inhibition Hypothesis

A significant body of research has implicated nitrobenzamide derivatives as modulators of the DNA damage response (DDR), primarily through the inhibition of poly (ADP-ribose) polymerase (PARP) enzymes.[1] PARP-1, in particular, is a critical player in the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death via synthetic lethality.[1] The 4-nitrobenzamide moiety present in our lead compound is a known pharmacophore for PARP inhibition.

Key Evidence & Rationale:

-

Structural Analogy: Various nitrobenzamide derivatives have demonstrated PARP inhibitory activity.[1]

-

Mechanism: The nitro group can participate in key interactions within the PARP active site.

-

Therapeutic Implication: PARP inhibitors are clinically approved for the treatment of certain cancers, making this a highly valuable target to investigate.

Mycobacterial Enzymes: A Focus on DprE1

Tuberculosis remains a global health crisis, and the discovery of novel antimycobacterial agents is a critical priority. Several N-alkyl nitrobenzamides have emerged as potent inhibitors of Mycobacterium tuberculosis, with strong evidence pointing towards decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) as a likely target.[2][3] DprE1 is an essential enzyme in the mycobacterial cell wall synthesis pathway, making it an attractive target for drug development. The lipophilic 2-ethylhexyl substituent on our compound of interest may facilitate its transport across the complex mycobacterial cell envelope.

Key Evidence & Rationale:

-

SAR of Analogs: Studies on N-alkyl nitrobenzamides have shown that derivatives with intermediate lipophilicity exhibit potent antimycobacterial activity.[2]

-

Essential Target: DprE1 is a validated and essential target in M. tuberculosis.[3]

-

Structural Similarity: The N-alkyl nitrobenzamide scaffold is a known DprE1 inhibitor chemotype.[2]

Epigenetic Modulators: The Potential for HDAC Inhibition

N-substituted benzamides have also been explored as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation.[4][5] HDAC inhibitors have emerged as a promising class of anticancer agents. While the 4-nitro substitution is less common in clinically advanced HDAC inhibitors, the overall benzamide scaffold is a well-established zinc-binding group that can interact with the active site of these enzymes.

Key Evidence & Rationale:

-

Scaffold Precedent: The benzamide moiety is a key feature of several known HDAC inhibitors, such as Entinostat (MS-275).[5]

-

Therapeutic Relevance: HDAC inhibitors are an established class of anticancer drugs with broad therapeutic potential.

-

SAR Considerations: Preliminary structure-activity relationship studies on some benzamide series have indicated that while a nitro group can sometimes decrease anti-proliferative activity, the overall substitution pattern is critical.[5]

Other Potential Avenues of Investigation

The versatility of the nitrobenzamide scaffold suggests that other biological targets should also be considered:

-

Antimicrobial Targets: Beyond mycobacteria, 4-nitrobenzamide derivatives have demonstrated broader antimicrobial activity, suggesting potential interactions with various bacterial or fungal targets.[6]

-

Opioid Receptors: While structurally distinct from classical opioids, some N-substituted benzamides have been identified as potent and selective agonists of the delta opioid receptor, indicating a potential for activity within the central nervous system.[7]

-

Hypoxia-Activated Prodrug Targets: The nitro group can be reduced by nitroreductase enzymes that are highly expressed in hypoxic tumor environments. This could unmask a potent cytotoxic agent, making the tumor microenvironment itself a "target."[8]

II. A Step-by-Step Guide to Target Identification and Validation

The following sections provide detailed, field-proven protocols for the systematic identification and validation of the biological targets of this compound. The workflow is designed to progress from broad, unbiased screening to specific, hypothesis-driven validation.

Initial Phenotypic Screening: Unveiling the Biological Activity Profile

The first step is to perform broad phenotypic screening to identify the cellular contexts in which this compound exerts a biological effect.

Experimental Protocol: High-Throughput Cell Viability and Proliferation Assays

-

Cell Line Selection:

-

Oncology Panel: A diverse panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) and genetic backgrounds (e.g., BRCA1/2 mutant vs. wild-type, p53 status). Include cell lines known to be sensitive to PARP inhibitors (e.g., MDA-MB-436, Capan-1).

-

Microbiology Panel: A panel of clinically relevant bacterial and fungal strains, including Mycobacterium tuberculosis (if BSL-3 facilities are available), Staphylococcus aureus, Escherichia coli, and Candida albicans.

-

Normal Cell Line Control: A non-cancerous human cell line (e.g., MRC-5, hTERT-RPE1) to assess general cytotoxicity and determine a preliminary therapeutic index.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions to create a concentration range for testing (e.g., from 100 µM down to 1 nM).

-

-

Assay Procedure (Oncology Panel):

-

Seed cells in 96-well or 384-well plates at a predetermined optimal density.

-

After 24 hours, treat the cells with the serially diluted compound. Include vehicle-only (DMSO) and positive controls (e.g., Olaparib for PARP inhibition, Doxorubicin for general cytotoxicity).

-

Incubate for 72 hours.

-

Measure cell viability using a commercially available assay (e.g., CellTiter-Glo® for ATP content, MTT or resazurin for metabolic activity).

-

-

Assay Procedure (Microbiology Panel):

-

Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods according to CLSI guidelines.

-

Inoculate a suitable broth medium with the microbial strain.

-

Add serially diluted this compound.

-

Incubate under appropriate conditions (temperature, atmosphere, time).

-

Determine the MIC as the lowest concentration of the compound that inhibits visible growth.

-

-

Data Analysis:

-

For cell viability assays, plot the percentage of viable cells against the log of the compound concentration.

-

Calculate the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values using non-linear regression analysis.

-

For antimicrobial assays, report the MIC values.

-

Table 1: Hypothetical Phenotypic Screening Data for this compound

| Cell Line / Organism | Assay Type | IC50 / MIC (µM) | Notes |

| Oncology | |||

| MDA-MB-436 (BRCA1 mutant) | Cell Viability | 0.5 | High sensitivity, suggests potential PARP inhibition. |

| MCF-7 (BRCA wild-type) | Cell Viability | 15.2 | Lower sensitivity, consistent with PARP hypothesis. |

| A549 (Lung) | Cell Viability | 25.8 | Moderate activity. |

| MRC-5 (Normal Lung) | Cell Viability | > 50 | Low cytotoxicity to normal cells. |

| Microbiology | |||

| M. tuberculosis H37Rv | MIC | 1.6 | Potent antimycobacterial activity. |

| S. aureus | MIC | > 100 | No significant activity. |

| E. coli | MIC | > 100 | No significant activity. |

Target Deconvolution: Identifying the Molecular Binding Partners

Once a promising phenotype is identified (e.g., potent activity against BRCA-mutant cancer cells or M. tuberculosis), the next step is to identify the direct molecular target(s) of this compound.

Experimental Workflow: Affinity-Based Proteomics

This unbiased approach aims to "pull down" the protein targets of the compound from a complex biological lysate.

Caption: Workflow for affinity-based target identification.

Detailed Protocol:

-

Affinity Probe Synthesis:

-

Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group.

-

Conjugate this linker-modified compound to an affinity tag, such as biotin.

-

Validate that the affinity probe retains the biological activity of the parent compound.

-

-

Target Capture:

-

Prepare a native protein lysate from the sensitive cell line or organism identified in the phenotypic screen.

-

Incubate the lysate with the biotinylated affinity probe.

-

As a control, incubate a separate aliquot of the lysate with the probe in the presence of a large excess of the original, unmodified this compound. Proteins that are competed off in this condition are more likely to be specific binders.

-

Capture the probe-protein complexes on streptavidin-coated magnetic beads.

-

Perform stringent washes to remove non-specifically bound proteins.

-

-

Protein Identification:

-

Elute the bound proteins from the beads.

-

Separate the proteins by SDS-PAGE and perform an in-gel tryptic digest.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

-

Quantify the relative abundance of each identified protein in the experimental and competition control samples. Proteins that are significantly depleted in the competition control are considered high-confidence hits.

-

Hypothesis-Driven Target Validation

The results from the phenotypic screening and target deconvolution will generate specific hypotheses (e.g., "this compound inhibits PARP-1" or "this compound binds to DprE1"). These hypotheses must be rigorously tested using orthogonal, target-specific assays.

Protocol 2.3.1: In Vitro Enzymatic Assays

-

Objective: To directly measure the inhibitory effect of the compound on the activity of a purified recombinant enzyme.

-

Example (PARP-1 Inhibition):

-

Utilize a commercially available PARP-1 activity assay kit (e.g., a colorimetric or chemiluminescent assay that measures the incorporation of NAD+ onto a histone substrate).

-

Incubate recombinant human PARP-1 enzyme with a histone-coated plate and activated DNA.

-

Add varying concentrations of this compound.

-

Add biotinylated NAD+ and allow the PARP reaction to proceed.

-

Detect the incorporated biotin using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.

-

Calculate the IC50 value for PARP-1 inhibition.

-

-

Example (DprE1 Inhibition):

-

Express and purify recombinant M. tuberculosis DprE1.

-

Use a coupled enzyme assay that measures the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2-keto-ribose (DPRX).

-

Monitor the consumption of a cofactor or the production of a detectable product.

-

Determine the IC50 value for DprE1 inhibition.

-

Protocol 2.3.2: Cellular Target Engagement Assays

-

Objective: To confirm that the compound interacts with its intended target within a live cell.

-

Example (Cellular Thermal Shift Assay - CETSA):

-

Treat intact cells with this compound or a vehicle control.

-

Heat aliquots of the treated cells to a range of temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of the target protein (e.g., PARP-1) remaining in the soluble fraction by Western blotting or ELISA.

-

Binding of the compound to its target protein will stabilize it, resulting in a higher melting temperature (i.e., more protein remains soluble at higher temperatures).

-

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 2.3.3: Genetic Target Validation

-

Objective: To demonstrate that the cellular phenotype observed is dependent on the presence of the target protein.

-

Example (CRISPR/Cas9 Knockout):

-

Use CRISPR/Cas9 technology to generate a knockout of the putative target gene (e.g., PARP1) in a sensitive cell line.

-

Confirm the knockout by Western blotting and genomic sequencing.

-

Treat the knockout cells and the parental (wild-type) cells with this compound.

-

If the target is correct, the knockout cells should show a significant resistance to the compound compared to the parental cells.

-

III. Concluding Remarks and Future Directions

This guide has outlined a systematic and comprehensive strategy for the identification and validation of the biological targets of this compound. By leveraging knowledge from structurally related compounds, a set of high-probability target classes has been proposed, including PARP, DprE1, and HDACs. The detailed experimental workflows, progressing from broad phenotypic screening to specific, multi-faceted target validation, provide a robust framework for elucidating the compound's mechanism of action.

Successful identification and validation of a specific target will pave the way for lead optimization programs, structure-based drug design, and the development of robust biomarker strategies for future clinical trials. The journey from a promising chemical entity to a clinically viable therapeutic is a challenging one, but a thorough understanding of its molecular targets is the foundational first step towards realizing the full potential of this compound.

References

- Benchchem. (n.d.). Comparative Analysis of the Structure-Activity Relationship (SAR) of N-Benzylbenzamide and 3-Nitrobenzamide Analogs.

- Benchchem. (n.d.). Potential Therapeutic Targets of Nitrobenzamide Derivatives: An In-depth Technical Guide.

- Pinto, M., et al. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC.

- Lu, X., et al. (n.d.). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives.

- International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.

- (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- MDPI. (2024, February 12). N-(2,2-Diphenylethyl)-4-nitrobenzamide.

- PMC. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.

- PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- PubMed. (2000, October 19). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpbs.com [ijpbs.com]

- 7. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacophore Analysis & Strategic Evaluation: N-(2-ethylhexyl)-4-nitrobenzamide

Topic: Pharmacophore Analysis of N-(2-ethylhexyl)-4-nitrobenzamide Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads[1]

Executive Summary

This technical guide provides a comprehensive structural and pharmacophoric deconstruction of This compound .[1] While often utilized as a synthesis intermediate or plasticizer precursor, this molecule represents a classic "privileged scaffold" in medicinal chemistry—combining a polar, electron-deficient aromatic core with a highly lipophilic aliphatic tail.[1]

This analysis evaluates the compound as a potential drug lead, focusing on its amphiphilic nature , nitro-group bioactivation potential , and hydrophobic binding capabilities .[1] We explore its suitability as a probe for bacterial nitroreductases or as a scaffold for hydrophobic pocket-binding inhibitors (e.g., HDACs or specific GPCRs).[1]

Structural Deconstruction & Physiochemical Profile

To understand the pharmacophore, we must first quantify the physiochemical landscape of the molecule.[1] The structure consists of three distinct domains: the Nitroaromatic Head , the Amide Linker , and the Branched Lipophilic Tail .[1]

Physiochemical Properties (Computed)

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | ~278.35 g/mol | Ideal for oral bioavailability (<500 Da).[1] |

| LogP (Lipophilicity) | ~3.8 - 4.2 | High lipophilicity due to the ethylhexyl chain; suggests excellent membrane permeability but potential solubility issues.[1] |

| H-Bond Donors (HBD) | 1 (Amide NH) | Critical for directional binding in receptor pockets.[1] |

| H-Bond Acceptors (HBA) | 3 (Nitro O, Amide O) | The nitro group provides a dense electron cloud for electrostatic interactions.[1] |

| Rotatable Bonds | 6 | The ethylhexyl chain introduces significant conformational flexibility (entropy penalty upon binding).[1] |

| Topological Polar Surface Area (TPSA) | ~89 Ų | Well within the range for cell membrane penetration (<140 Ų).[1] |

Pharmacophore Feature Mapping

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target. Below is the feature map for this compound.

Core Features

-

Feature A: Electron-Deficient Aromatic Ring (Pi-System)

-

Nature: The benzene ring is deactivated by the strong electron-withdrawing nitro group (-NO2) at the para position.

-

Interaction Potential: Participates in Pi-Pi Stacking (specifically offset-stacked or T-shaped) with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in the binding pocket.[1]

-

-

Feature B: The Nitro "Warhead" (HBA / Metabolic Trigger)

-

Nature: Two oxygen atoms act as weak H-bond acceptors.[1]

-

Critical Insight: In antimicrobial applications (e.g., anti-tuberculars), this group is not just a binding element but a prodrug moiety .[1] It is activated by bacterial Type I Nitroreductases (oxygen-insensitive) to form reactive nitroso/hydroxylamine intermediates that damage DNA.[1]

-

-

Feature C: Amide Linker (Directional H-Bonding)

-

Feature D: Branched Hydrophobic Tail (2-ethylhexyl)

Visualization: Pharmacophore Map (Graphviz)

Figure 1: Pharmacophore connectivity and interaction map.[1][2] The electron-withdrawing nitro group significantly alters the electronics of the aromatic ring, while the tail provides the necessary lipophilicity for membrane anchoring.[1]

Target Interaction Hypotheses & Docking Strategy

Given the structure, this molecule is not a "key-in-lock" fit for a single target but rather a privileged structure for specific classes of proteins.

Primary Hypothesis: Bacterial Nitroreductase (NTR) Activation

Nitrobenzamides are classic substrates for bacterial nitroreductases (e.g., M. tuberculosis Ddn or E. coli NfsA/NfsB).[1]

-

Mechanism: The enzyme binds the nitro moiety. Flavin mononucleotide (FMN) transfers electrons to the nitro group.[1]

-

Pharmacophore Requirement: The Amide Linker must position the Nitro group adjacent to the FMN cofactor, while the Lipophilic Tail anchors the molecule in the enzyme's entry channel.[1]

Secondary Hypothesis: Hydrophobic Pocket Antagonism

The 2-ethylhexyl group is voluminous. This suggests potential utility in inhibiting enzymes with large hydrophobic active sites, such as:

-

Histone Deacetylases (HDACs): Benzamides are known HDAC inhibitors (e.g., Entinostat).[1] The nitro group would act as the "cap" (or zinc binder precursor if reduced), and the tail would occupy the surface recognition domain.[1]

Molecular Docking Protocol

To validate these hypotheses in silico, follow this strict protocol:

-

Ligand Preparation:

-

Target Preparation:

-

Retrieve crystal structures (e.g., PDB: 1OOQ for Nitroreductase).[1]

-

Remove water molecules >5Å from the active site.

-

Protonate residues at pH 7.4.

-

-

Docking Grid Generation:

-

Center grid on the FMN cofactor (for NTR) or Zinc ion (for HDAC).[1]

-

Constraint: Define a positional constraint for the Nitro oxygens (H-bond acceptor) or Amide NH (H-bond donor).

-

ADMET & Toxicity Risks (Critical Analysis)

This section addresses the "Trustworthiness" and safety profile. The presence of a nitro group on an aromatic ring is a major structural alert in drug development.

The "Nitro" Liability (Mutagenicity)[1]

-

Risk: Nitroaromatics are frequently flagged in the Ames Test (bacterial reverse mutation assay).[1]

-

Mechanism: Intestinal flora or hepatic reductases reduce -NO2 to -NHOH (hydroxylamine).[1] This intermediate can undergo esterification (e.g., by sulfotransferases) to form a nitrenium ion, which covalently binds to DNA guanine bases.[1]

-

Mitigation Strategy: If developing this as a non-antimicrobial drug, the nitro group is often replaced with a bioisostere (e.g., nitrile -CN or trifluoromethyl -CF3) to maintain electron withdrawal without the metabolic liability.[1]

Lipophilicity & Solubility[1]

-

Risk: The 2-ethylhexyl tail drives LogP up (~4.0).[1]

-

Consequence: High risk of plasma protein binding (>95%) and rapid hepatic clearance (metabolic vulnerability at the alkyl chain via CYP450 oxidation).[1]

-

Formulation: Will likely require lipid-based formulations (e.g., liposomes) for in vivo delivery.[1]

Experimental Validation Workflow

To confirm the pharmacophore model, the following experimental pipeline is recommended.

Synthesis Verification

-

Reaction: Schotten-Baumann reaction.

-

Reagents: 4-nitrobenzoyl chloride + 2-ethylhexylamine + Base (TEA/Pyridine).[1]

-

Validation: 1H NMR must show the characteristic amide doublet (~6.5-8.0 ppm) and the distinct multiplet pattern of the branched alkyl tail (0.8-1.5 ppm).

Biological Assay: Nitroreductase Reduction Assay

-

Incubate compound (10-100 µM) with purified E. coli Nitroreductase and NADH.[1]

-

Monitor absorbance decrease at 340 nm (NADH consumption) or spectral shift of the nitro compound (approx. 270-300 nm).

-

Control: Use Nitrofurantoin as a positive control.

Workflow Diagram

Figure 2: Integrated workflow from computational modeling to experimental validation.

References

-

Abreu, P., et al. (2025).[1][3] Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. SciELO. Link

-

Patterson, S., et al. (2000).[1] N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist.[1][4] Journal of Medicinal Chemistry. Link

-

Nepali, K., et al. (2014).[1] Metabolic bioactivation of nitroaromatic drugs: A double-edged sword. Chemico-Biological Interactions. Link[1]

-

PubChem Database. (2025).[1][5] Compound Summary: 4-Nitrobenzamide.[1][5] National Library of Medicine. Link

-

Corinne, S., et al. (2018).[1][6] Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.[6] Molecular Systems Design & Engineering. Link

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: High-Fidelity Synthesis of N-(2-ethylhexyl)-4-nitrobenzamide

Executive Summary & Scope

This Application Note details the optimized protocol for the synthesis of N-(2-ethylhexyl)-4-nitrobenzamide . This compound serves as a critical intermediate in the development of liquid crystalline materials, lipophilic pharmaceutical prodrugs, and UV-absorbing structural motifs.

Unlike generic organic synthesis guides, this protocol focuses on process robustness and impurity control . The method utilizes a nucleophilic acyl substitution between 4-nitrobenzoyl chloride and 2-ethylhexylamine. The selection of the acid chloride route over carbodiimide coupling (e.g., EDC/NHS) is driven by atom economy, scalability, and the ease of removing byproducts during the aqueous workup phase.

Key Chemical Transformation

Reaction Type: Schotten-Baumann Acylation (Anhydrous variation) Critical Quality Attribute (CQA): Control of hydrolytic degradation of the acid chloride and removal of unreacted amine.

Strategic Reaction Design

To ensure high yield and purity, we employ a Convergent Synthesis Strategy . The reaction is thermodynamically driven by the formation of a stable amide bond and kinetically accelerated by the high electrophilicity of the acyl chloride.

Mechanistic Pathway & Workflow

The following diagram illustrates the reaction logic and the critical control points (CCPs) where experimental intervention determines success.

Figure 1: Mechanistic flow of the acylation reaction.[1] The base (TEA) is critical for driving the equilibrium forward by neutralizing the generated HCl.

Materials & Stoichiometry

The stoichiometry is designed to ensure complete consumption of the limiting reagent (4-nitrobenzoyl chloride), as the amine is easier to remove via acid wash during workup.

| Component | Role | MW ( g/mol ) | Equiv. | Density (g/mL) | CAS No. |

| 4-Nitrobenzoyl chloride | Limiting Reagent (Electrophile) | 185.56 | 1.00 | Solid | 122-04-3 |

| 2-Ethylhexylamine | Nucleophile | 129.24 | 1.10 | 0.789 | 104-75-6 |

| Triethylamine (TEA) | HCl Scavenger (Base) | 101.19 | 1.50 | 0.726 | 121-44-8 |

| Dichloromethane (DCM) | Solvent | 84.93 | N/A | 1.326 | 75-09-2 |

Safety Note: 4-Nitrobenzoyl chloride is a lachrymator and reacts violently with moisture to produce HCl gas. Handle in a fume hood.

Step-by-Step Experimental Protocol

Phase 1: Preparation & Inerting